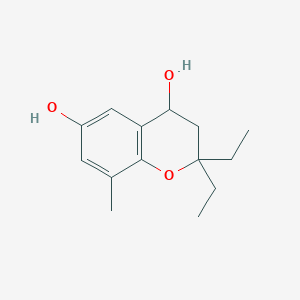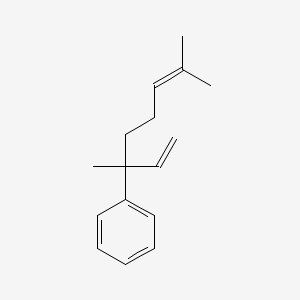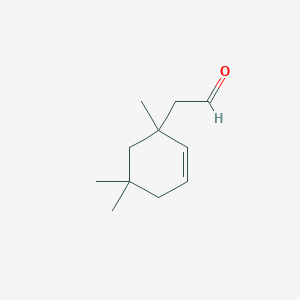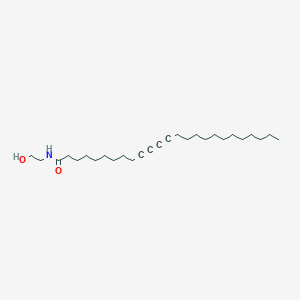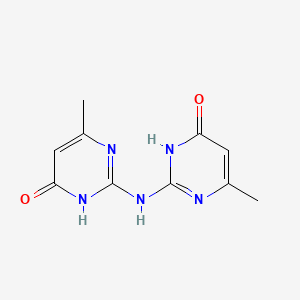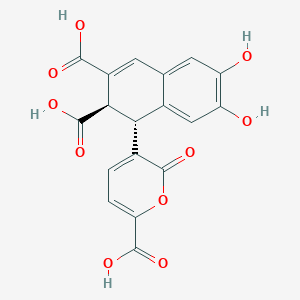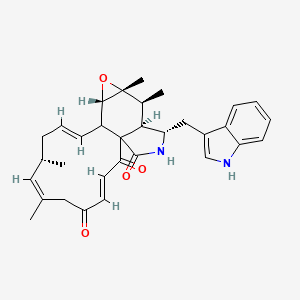
Prochaetoglobosin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prochaetoglobosin III is a secondary metabolite belonging to the cytochalasan class of alkaloids. It is produced by the fungus Chaetomium elatum and is known for its cytotoxic properties.
Preparation Methods
Prochaetoglobosin III is typically isolated from the fungus Chaetomium elatum. The preparation involves cultivating the fungus under specific conditions and extracting the compound using organic solvents. The structures of these compounds are elucidated by spectroscopic methods .
Chemical Reactions Analysis
Prochaetoglobosin III undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P-450 inhibitors and other specific organic solvents. The major products formed from these reactions include other chaetoglobosin analogs and related compounds .
Scientific Research Applications
Prochaetoglobosin III has a broad range of biological activities, including antitumor, antifungal, phytotoxic, fibrinolytic, antibacterial, nematicidal, anti-inflammatory, and anti-HIV activities. It is used in scientific research to study its effects on various cell lines and pathogens. In agriculture, it is explored for its potential as a biocontrol agent against plant pathogens .
Mechanism of Action
The mechanism of action of Prochaetoglobosin III involves its interaction with cellular targets, leading to cytotoxic effects. It disrupts the cytoskeleton of cells, inhibiting cell division and inducing apoptosis. The molecular targets and pathways involved include the inhibition of actin polymerization and disruption of microfilament organization .
Comparison with Similar Compounds
Prochaetoglobosin III is part of a larger family of cytochalasan alkaloids, which include chaetoglobosin A, chaetoglobosin B, and chaetoglobosin C. These compounds share similar structures but differ in their specific biological activities and potency.
Similar Compounds::- Chaetoglobosin A
- Chaetoglobosin B
- Chaetoglobosin C
- Prochaetoglobosin I
- Prochaetoglobosin II
- Prochaetoglobosin IV
Properties
CAS No. |
133613-78-2 |
|---|---|
Molecular Formula |
C32H36N2O4 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(3E,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione |
InChI |
InChI=1S/C32H36N2O4/c1-18-8-7-10-24-29-31(4,38-29)20(3)28-26(16-21-17-33-25-11-6-5-9-23(21)25)34-30(37)32(24,28)27(36)13-12-22(35)15-19(2)14-18/h5-7,9-14,17-18,20,24,26,28-29,33H,8,15-16H2,1-4H3,(H,34,37)/b10-7+,13-12+,19-14-/t18-,20-,24-,26-,28-,29-,31+,32?/m0/s1 |
InChI Key |
ZIOWMHCMCYFIBL-RSRKAITBSA-N |
Isomeric SMILES |
C[C@H]/1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4C2(C(=O)/C=C/C(=O)C/C(=C1)/C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)CC(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


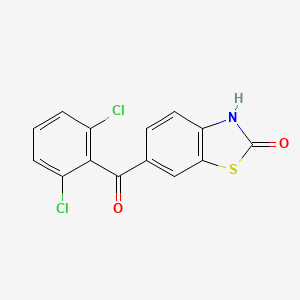
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
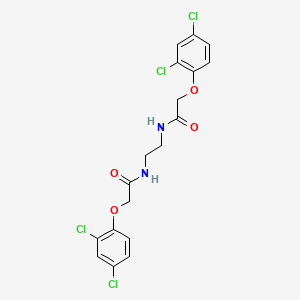
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)

